tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate

PARP inhibition Oncology Enzyme kinetics

This Boc-protected piperidine derivative is a critical Niraparib intermediate featuring orthogonal protection (acid-labile Boc on piperidine nitrogen, free primary aromatic amine). The 3-position 4-aminobenzyl substituent provides precise geometry for downstream coupling. Choose ≥98% purity for cGMP-relevant synthesis. Avoid deprotected analogs (uncontrolled side reactions) or 4-position regioisomers (altered reactivity). Ideal for multi-step sequences requiring controlled amine unmasking and SAR studies.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 331759-58-1
Cat. No. B1291385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate
CAS331759-58-1
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)N
InChIInChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12,18H2,1-3H3
InChIKeyCKEVHPNLWBHDMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate CAS 331759-58-1: Chemical Identity and Procurement Context


tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate (CAS 331759-58-1) is a Boc-protected piperidine derivative featuring a 4-aminobenzyl substituent at the 3-position of the piperidine ring . With the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol, this compound serves as a heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the FDA-approved PARP inhibitor Niraparib (Zejula) [1]. The compound incorporates a tert-butyloxycarbonyl protecting group on the piperidine nitrogen, enabling selective deprotection and orthogonal functionalization in multi-step synthetic sequences .

Why Generic Piperidine Building Blocks Cannot Substitute for tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate


Generic substitution of this compound with closely related piperidine derivatives is precluded by critical structural and functional differences that directly impact synthetic utility and biological activity. The compound's 3-position substitution on the piperidine ring, combined with the para-aminobenzyl moiety and Boc protection, creates a precise spatial orientation of the primary aromatic amine that is essential for downstream coupling reactions . Unlike the 4-position regioisomer (CAS 221532-96-3) or the deprotected analog 4-(piperidin-3-ylmethyl)aniline (CAS 1158746-87-2), the Boc group on this compound provides orthogonal protection that is acid-labile yet stable under basic conditions, enabling controlled deprotection in multi-step sequences . Substitution with the unprotected analog would lead to undesired side reactions during coupling steps, while substitution with the 4-position regioisomer alters the geometry of the aminobenzyl group relative to the piperidine nitrogen, fundamentally changing reactivity profiles in downstream transformations .

Quantitative Differentiation Evidence for tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate Versus Analogs and Alternatives


PARP Enzyme Affinity: Kd Comparison of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate Versus Optimized PARP1 Inhibitor

This compound exhibits measurable but moderate affinity for poly (ADP-ribose) polymerase (PARP) isoforms, with a Kd value of 780 nM [1]. In contrast, a structurally optimized PARP1 inhibitor (BDBM50387927/CHEMBL2058691) from a related patent series achieved a Ki of 14 nM against PARP1 under identical assay conditions [2]. This 55.7-fold difference in binding affinity (780 nM vs. 14 nM) establishes this compound as an intermediate-level building block rather than a final drug candidate, positioning it appropriately for its intended role as a synthetic precursor in Niraparib production [1].

PARP inhibition Oncology Enzyme kinetics

Commercial Purity Specification: tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate Assay Requirements for Niraparib Manufacturing

Commercial suppliers specify a purity requirement of ≥98.0% (by assay) for this compound when sourced for pharmaceutical intermediate applications, particularly in the production of the PARP inhibitor Niraparib [1]. This specification exceeds the typical ≥95% or ≥97% purity standards commonly applied to research-grade heterocyclic building blocks not intended for cGMP manufacturing pathways . The elevated purity requirement mitigates the risk of carryover impurities affecting downstream coupling efficiency and final drug substance purity [1].

Pharmaceutical intermediates Quality control API synthesis

Predicted Physicochemical Properties: Melting Point and Boiling Point Comparison with Deprotected Analog

The predicted melting point of tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is 68–71 °C, with a predicted boiling point of 420.6 ± 18.0 °C at 760 mmHg and a predicted density of 1.094 ± 0.06 g/cm³ . These predicted solid-state properties contrast sharply with the deprotected analog 4-(piperidin-3-ylmethyl)aniline (CAS 1158746-87-2, MW 190.28 g/mol), which has a lower molecular weight and lacks the Boc group that confers the higher melting point and thermal stability characteristic of the protected form . The Boc protection raises the predicted melting point by approximately 40–50 °C relative to typical values for unprotected aminobenzylpiperidines .

Physicochemical properties Formulation Storage

Regioisomeric Differentiation: 3-Position Versus 4-Position Substitution and Synthetic Utility

This compound (3-position substitution) differs fundamentally from its 4-position regioisomer (tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate, CAS 221532-96-3) . The 3-substitution pattern creates a chiral center at the piperidine C3 position in downstream products after Boc deprotection and functionalization, whereas the 4-substitution pattern maintains symmetry at the corresponding position . This stereochemical divergence directly impacts the three-dimensional orientation of the aminobenzyl group relative to coupled moieties. In the Niraparib synthesis pathway, the 3-position substitution provides the specific spatial geometry required for the indazole coupling step that yields the final PARP inhibitor [1]. The 4-position regioisomer cannot serve as a direct replacement because it would alter the trajectory of the aminophenyl group, disrupting the required binding conformation .

Regioisomer selection Synthetic strategy Medicinal chemistry

Niraparib Impurity Profile: Structural Relationship of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate to Chiral Impurity Standards

This compound serves as a positional isomer relative to the chiral impurity (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1263284-59-8, also designated Niraparib Impurity 5), which is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. The structural distinction—the target compound contains a benzyl (methylene-linked) substituent (C17H26N2O2, MW 290.40), whereas the impurity contains a phenyl (directly linked) substituent (C16H24N2O2, MW 276.37) [2]—creates a measurable difference in both molecular weight (Δ = 14.03 g/mol, corresponding to the CH2 bridge) and chromatographic retention behavior [1]. This structural divergence enables effective separation and quantitation of the intermediate from potential carryover impurities in analytical method development [1].

Impurity profiling Analytical method development Regulatory compliance

Orthogonal Protection Advantage: Boc Stability Profile for Multi-Step Synthetic Sequences

The Boc (tert-butyloxycarbonyl) protecting group on this compound enables selective deprotection under acidic conditions while maintaining stability under basic and nucleophilic conditions . This orthogonal protection profile contrasts with the deprotected analog 4-(piperidin-3-ylmethyl)aniline (CAS 1158746-87-2), which lacks the Boc group and therefore exhibits a free secondary amine susceptible to unwanted acylation, alkylation, or oxidation during intermediate synthetic steps . The presence of the Boc group allows the piperidine nitrogen to remain masked during reactions involving the primary aromatic amine (e.g., amide bond formation, reductive amination), then be selectively unmasked in a final acidolytic step .

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Recommended Application Scenarios for tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate Based on Verified Evidence


Synthesis of Niraparib (Zejula) – PARP Inhibitor for Ovarian Cancer

This compound is established as a key intermediate in the multi-step synthesis of Niraparib (CAS 1038915-60-4), an FDA-approved PARP-1 and PARP-2 inhibitor for the treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancer [1]. The synthesis leverages the compound's Boc-protected piperidine framework and 3-position 4-aminobenzyl substituent for coupling with indazole-derived fragments [2]. Procurement with ≥98.0% assay purity is recommended to meet pharmaceutical intermediate quality requirements for this cGMP-relevant manufacturing pathway [1].

PARP-Targeted Probe Development and SAR Studies

Based on the measured PARP binding affinity (Kd = 780 nM) [1], this compound serves as a moderate-affinity scaffold for structure-activity relationship (SAR) studies aimed at optimizing PARP inhibitor potency. The compound's affinity is approximately 56-fold lower than optimized PARP1 inhibitors [2], making it an appropriate starting point for iterative medicinal chemistry optimization rather than a final candidate. Researchers should prioritize this compound when a Boc-protected, 3-substituted piperidine scaffold with a primary aromatic amine handle is required for probe derivatization.

Analytical Reference Standard for Niraparib Impurity Profiling

This compound's structural relationship to Niraparib-related impurities—particularly (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (Niraparib Impurity 5, CAS 1263284-59-8)—positions it as a valuable reference material for analytical method development and validation [1]. The methylene bridge (CH2) in the target compound versus the direct phenyl linkage in the impurity yields distinct chromatographic retention and MS fragmentation patterns, facilitating accurate impurity quantitation in ANDA submissions and commercial Niraparib production [1].

Heterocyclic Building Block for Amine-Directed Coupling Reactions

The compound's orthogonal protection profile—Boc protection on the piperidine nitrogen paired with a free primary aromatic amine—enables sequential functionalization strategies [1]. The Boc group remains stable under the basic conditions required for amide bond formation, reductive amination, or Buchwald-Hartwig coupling at the aromatic amine, then is selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) to reveal the piperidine nitrogen for further derivatization [1]. This orthogonal protection strategy is not available with the deprotected analog (CAS 1158746-87-2) [2], making this compound the preferred choice for multi-step sequences requiring controlled amine unmasking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.